2-Bromoacetyl Bromide-d2
Description
Structure
3D Structure
Properties
CAS No. |
40897-88-9 |
|---|---|
Molecular Formula |
C2H2Br2O |
Molecular Weight |
203.86 g/mol |
IUPAC Name |
2-bromo-2,2-dideuterioacetyl bromide |
InChI |
InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2/i1D2 |
InChI Key |
LSTRKXWIZZZYAS-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)Br)Br |
Canonical SMILES |
C(C(=O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Deuteration Strategies for 2 Bromoacetyl Bromide D2
Direct Deuteration Approaches to 2-Bromoacetyl Bromide Precursors
Direct deuteration involves introducing deuterium (B1214612) into a non-deuterated or partially deuterated precursor molecule. These methods often target the acidic protons at the alpha-position to the carbonyl group.
Selective incorporation of deuterium at the alpha-carbon of acetyl halides or related ketone precursors is commonly achieved through hydrogen-deuterium (H/D) exchange reactions. This process leverages the increased acidity of the α-protons due to the electron-withdrawing effect of the adjacent carbonyl group.
One effective method involves base-catalyzed H/D exchange. For instance, using a catalyst like pyrrolidine (B122466) in the presence of a deuterium source such as deuterium oxide (D₂O) can facilitate the exchange of protons for deuterons at the alpha-position of a ketone precursor. nih.gov This strategy can be precisely controlled to achieve mono-, di-, or tri-deuteration at specific sites. nih.gov
Another advanced technique for deuterating related structures is electrochemical debrominative deuteration. rsc.org This method has been demonstrated on substrates like 2-bromo-N-aryl acetamides, where an electric current is used to activate the C-Br bond and D₂O serves as the deuterium source. rsc.org While applied to an amide, the principle of using an economical deuterium source for C-H/D bond formation at room temperature is a significant advancement. rsc.org
Achieving high deuteration yields and exceptional isotopic purity is critical for the application of 2-bromoacetyl bromide-d2. The primary challenge during synthesis is preventing deuterium loss or back-exchange with protons from the environment or reagents.
To maximize isotopic purity, it is often necessary to use fully deuterated reagents and solvents. nih.gov For example, when performing a base-catalyzed condensation or exchange, using a deuterated catalyst and ensuring all proton sources are replaced with their deuterated counterparts is crucial for obtaining products with high deuterium incorporation (e.g., 1.84–1.99D for a d2-product). nih.gov The reaction conditions, such as temperature and reaction time, must be carefully controlled to promote the desired deuteration while minimizing side reactions or isotopic scrambling.
| Factor | Optimization Strategy | Rationale |
| Deuterium Source | Use of high-purity D₂O or other deuterated reagents. | Ensures a high concentration of deuterium is available for exchange, driving the equilibrium toward the deuterated product. nih.govrsc.org |
| Catalyst | Selection of an appropriate catalyst (e.g., pyrrolidine); use of a deuterated catalyst if necessary. | The catalyst facilitates the deprotonation/deuteronation step; a deuterated catalyst prevents introducing protons back into the system. nih.gov |
| Solvent | Use of aprotic or deuterated solvents. | Minimizes unwanted H/D back-exchange with solvent protons. |
| Temperature | Controlled, often low, temperatures. | Reduces the rate of side reactions and can improve selectivity. |
| Reaction Time | Optimized for maximum incorporation without degradation. | Allows sufficient time for the H/D exchange to reach completion. |
Multi-Step Synthetic Routes Incorporating Deuterium Labeling
Multi-step syntheses provide a robust and often more controlled alternative to direct deuteration, especially for complex molecules or when high isotopic purity is paramount. These routes typically involve the use of a deuterated starting material that is then chemically transformed into the final product.
This strategy begins with a simple, commercially available deuterated building block. The synthesis then proceeds through a series of reactions to construct the target molecule, carrying the deuterium label through the entire sequence. This approach is advantageous because the position of the label is unequivocally defined from the outset. For example, a synthesis could be designed starting from a deuterated precursor that already contains the C-D bonds, which is then elaborated into the final bromoacetyl bromide structure. This method has been successfully applied in the synthesis of other complex deuterated molecules for mechanistic studies. nih.gov
A common and effective multi-step route to this compound starts with a deuterated acetic acid derivative. Acetic acid-d4 (CD₃COOD) or acetic acid-d3 (CD₃COOH) are typical starting points.
The synthesis can proceed via a Hell-Volhard-Zelinsky-type reaction. A general pathway is as follows:
Formation of Deuterated Acetyl Bromide : Deuterated acetic acid is reacted with a brominating agent like phosphorus tribromide (PBr₃) to form acetyl bromide-d3 (CD₃COBr). mdpi.com
Alpha-Bromination : The resulting acetyl bromide-d3 undergoes alpha-bromination. In a classic approach, this involves reacting it with bromine (Br₂) in the presence of a catalyst like phosphorus (P). prepchem.com The reaction selectively substitutes one of the alpha-deuterons with a bromine atom, yielding this compound (CD₂BrCOBr).
This method ensures that the deuterium atoms are located specifically at the alpha-position and are not introduced elsewhere in the molecule.
Advanced Purification and Isolation Techniques for Research-Grade this compound
The high reactivity of the acyl bromide and the alpha-bromo functional groups necessitates careful purification to obtain research-grade material. The presence of impurities, especially protic ones like water or residual acids, can lead to rapid degradation and loss of isotopic purity.
Fractional Distillation under Vacuum is a primary technique for purifying the final product. prepchem.com The non-deuterated analogue, bromoacetyl bromide, is typically distilled at reduced pressure (e.g., 50-53 °C at 50-60 mm Hg) to prevent thermal decomposition at its higher atmospheric boiling point. prepchem.com This same principle is applied to the deuterated compound. Distillation separates the product from less volatile starting materials, catalysts, and side products.
Recrystallization can also be employed if the product is a solid at room temperature or can be solidified at low temperatures. smolecule.com This technique is effective for removing soluble impurities.
Throughout the purification process, it is essential to maintain an anhydrous and inert atmosphere (e.g., using nitrogen or argon gas) and use dry glassware to prevent hydrolysis of the acyl bromide moiety. prepchem.com
| Technique | Purpose | Key Considerations |
| Vacuum Distillation | Separation based on boiling point; removal of non-volatile impurities. | Performed under reduced pressure to lower the boiling point and prevent thermal decomposition. prepchem.com Requires a moisture-free setup. |
| Recrystallization | Removal of impurities from a solid product based on differential solubility. | Choice of an appropriate anhydrous solvent is critical. smolecule.com |
| Inert Atmosphere Handling | Prevention of hydrolysis and reaction with atmospheric moisture. | All manipulations should be carried out under nitrogen or argon. |
| Chromatography | High-purity separation for analytical or small-scale preparations. | Requires selection of a suitable stationary phase and anhydrous mobile phase; may not be practical for large-scale, reactive compounds. |
Challenges and Innovations in the Synthesis of Highly Enriched Deuterated Haloacetyl Halides
The synthesis of haloacetyl halides with high levels of deuterium enrichment, such as this compound, presents a unique set of challenges that necessitate innovative synthetic strategies. Achieving near-quantitative deuterium incorporation while maintaining the integrity of the reactive haloacetyl halide functionality is a complex task. The primary difficulties lie in controlling reaction conditions, ensuring selectivity, and overcoming the high cost or limited availability of certain deuterated reagents. doi.orgnih.gov
Traditional deuteration methods often fall short when applied to the synthesis of these specific molecules. For instance, many conventional approaches rely on harsh reagents or conditions that can lead to undesirable side reactions, decomposition of the target compound, or incomplete deuterium exchange. nih.govnju.edu.cn The presence of two reactive halogen atoms in molecules like 2-bromoacetyl bromide further complicates the synthesis, demanding mild and highly selective methods.
Table 1: Challenges in High-Enrichment Deuteration of Haloacetyl Halides and Related Precursors
| Challenge | Description | Key Implications |
|---|---|---|
| Poor Functional Group Tolerance | Traditional methods using stoichiometric organometallic reagents are often incompatible with the reactive functional groups present in haloacetyl halides. nih.govnju.edu.cn | Leads to side reactions, reduced yield, and impurities. |
| Low Isotopic Enrichment | Standard metal-catalyzed H/D exchange reactions can result in incomplete deuterium incorporation. mdpi.com | The final product does not meet the high purity standards required for many applications. |
| Harsh Reaction Conditions | High temperatures or extreme pH levels required by some methods can cause decomposition of the starting materials or the desired product. doi.orgnju.edu.cn | Limits the viability of the synthetic route and reduces overall efficiency. |
| Cost and Availability of Reagents | Deuterium sources like LiAlD₄ and NaBD₄ are expensive and pyrophoric, while the availability of complex deuterated synthons is limited. nih.govmdpi.comresearchgate.net | Increases the overall cost of synthesis and can create supply chain issues. |
| Low Reduction Potentials | Unactivated alkyl halides are challenging substrates for photoredox chemistry due to their low reduction potentials, making dehalogenative deuteration difficult. rsc.orgresearchgate.net | Requires the development of specialized catalytic systems to activate these stable bonds. |
| Multi-Step Synthesis | Many routes require numerous reaction steps, which can significantly lower the overall yield. doi.org | Makes the process less efficient and more time-consuming for large-scale production. |
In response to these difficulties, significant innovations have emerged in the field of synthetic organic chemistry. These new methodologies aim to provide milder, more efficient, and cost-effective routes to highly enriched deuterated compounds, including precursors for haloacetyl halides. One of the most important advances is the use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govnju.edu.cnrsc.org
Modern catalytic systems are at the forefront of these innovations. Palladium-catalyzed reactions have been developed for the deuteration of aryl halides with D₂O, demonstrating high functional group tolerance suitable for late-stage deuteration. nih.gov Synergistic catalysis, which combines photoredox and hydrogen atom transfer (HAT) catalysis, enables the precise decarboxylative deuteration of aliphatic carboxylic acids under very mild conditions. nju.edu.cn For the challenging dehalogenative deuteration of alkyl halides, a photo-induced method using phosphine-mediated halogen-atom transfer (XAT) has proven effective, even for unactivated substrates. rsc.orgresearchgate.net
Other novel approaches include the use of ionic liquids as catalysts for H/D exchange, which circumvents the need for metals or extreme pH. doi.org For the reductive deuteration of acyl chlorides—direct precursors to compounds like this compound—a system using samarium(II) iodide (SmI₂) and D₂O offers excellent chemoselectivity and achieves deuterium incorporation levels of ≥98%. mdpi.com Furthermore, the development of versatile deuterated building blocks through techniques like pH-dependent H/D exchange using thianthrenium salts provides new, efficient pathways for constructing complex deuterated molecules. nih.gov
Table 2: Innovations in Deuteration Methodologies
| Innovation | Catalyst/Reagent System | Deuterium Source | Key Advantages |
|---|---|---|---|
| Palladium Catalysis | Palladium complexes | D₂O | High functional group tolerance; suitable for late-stage deuteration of aryl halides. nih.gov |
| Synergistic Catalysis | Photoredox and HAT catalysts | D₂O | Mild reaction conditions; precise deuteration of aliphatic carboxylic acids; scalable. nju.edu.cn |
| Photo-induced XAT | Phosphine-mediated Halogen-Atom Transfer (XAT) with a photocatalyst | D₂O | Effective for a diverse array of alkyl halides, including unactivated ones. rsc.orgresearchgate.net |
| Ionic Liquid Catalysis | Ionic Liquids (e.g., BMMI.Pro) | CDCl₃ | Mild, metal-free conditions; avoids extreme pH. doi.org |
| Reductive Deuteration | Samarium(II) Iodide (SmI₂) | D₂O | Excellent chemoselectivity and ≥98% deuterium incorporation for acyl chlorides. mdpi.com |
| Superelectrophile Catalysis | Silylium/arenium ions | C₆D₆ | Achieves excellent deuteration degrees for deactivated aryl halides under ambient conditions. unisyscat.de |
| Thianthrenium Salts | Alkyl-substituted thianthrenium salts | D₂O | Creates versatile, highly enriched deuterated building blocks via a pH-dependent process. nih.gov |
These innovative strategies represent a significant step forward, enabling the synthesis of highly enriched deuterated haloacetyl halides with greater precision and efficiency than previously possible.
Chemical Reactivity and Mechanistic Investigations of 2 Bromoacetyl Bromide D2
Nucleophilic Acyl Substitution Reactions Involving 2-Bromoacetyl Bromide-d2
This compound, the deuterated analog of 2-bromoacetyl bromide, serves as a valuable probe in studying the mechanisms of nucleophilic acyl substitution reactions. smolecule.com The presence of deuterium (B1214612) atoms at the α-carbon allows for the investigation of kinetic isotope effects, providing insights into bond-breaking and bond-forming steps in the reaction pathway. beilstein-journals.org
Nucleophilic acyl substitution is a fundamental reaction type for acyl halides like 2-bromoacetyl bromide. libretexts.org These reactions proceed via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. The high reactivity of 2-bromoacetyl bromide is attributed to the presence of two good leaving groups: the bromide ion at the acyl position and the bromine atom at the α-carbon. ontosight.ai
The general mechanism involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the carbonyl carbon of this compound. smolecule.comlibretexts.org This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the bromide ion and the formation of the acylated product.
For instance, the reaction of 2-bromoacetyl bromide with amines yields N-substituted 2-bromo-d2-acetamides. nih.gov Similarly, its reaction with alcohols and thiols produces the corresponding esters and thioesters. dss.go.thuvm.edu The use of this compound in these reactions can help to clarify the reaction mechanism, particularly whether the cleavage of the C-D bond occurs during the rate-determining step.
A common application of 2-bromoacetyl bromide is in the acylation of amines to form amides. The reaction with substituted amines under basic conditions is a well-established synthetic method. nih.gov For example, 4-bromo-2,6-dimethylaniline (B44771) reacts with bromoacetyl bromide in a sodium carbonate solution to yield the corresponding N-(4-bromo-2,6-dimethylphenyl)-2-bromoacetamide.
The following table summarizes typical nucleophilic acyl substitution reactions involving 2-bromoacetyl bromide.
| Nucleophile | Reagents and Conditions | Product Type |
| Amines | Anhydrous CH2Cl2, Et3N, 0 °C to rt | 12N-carbamoylmethyl aloperine (B1664794) derivatives |
| Substituted Sulfenamides | Toluene, reflux | 12N-sulfonylcarbamoylmethyl aloperine derivatives |
| Alcohols | Pyridine (B92270), dry CH2Cl2, 0 °C to rt | α-bromoacetate |
| Amines (general) | Basic conditions | N-substituted 2-bromoacetamides |
| Benzyl Mercaptan | Not specified | S-benzyl 2-bromo-2,2-dideuteriothioacetate |
| 6 | Dry DCM, NEt3 | N,N'-di-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl-1,2,3-triazol-4-ylmethylamide)-N”-(2-bromoacetamido)-5-aminobenzene-1,3-dicarboxamide |
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds. beilstein-journals.org
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the C-D bond is broken or formed in the rate-determining step of the reaction. libretexts.org If the bond to the isotope is being broken, a normal primary KIE (kH/kD > 1) is typically observed because the C-H bond is weaker than the C-D bond.
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs. An α-secondary KIE is observed when the isotope is on the carbon adjacent to the reaction center. Changes in hybridization at the reaction center can influence the magnitude and direction of the SKIE. For example, a change from sp3 to sp2 hybridization often results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 hybridization can lead to an inverse SKIE (kH/kD < 1). princeton.edu
In the context of nucleophilic acyl substitution reactions of this compound, the deuterium atoms are at the α-position. If the reaction mechanism involves the removal of a deuterium atom in the rate-determining step (e.g., in an elimination-addition pathway), a primary kinetic isotope effect would be expected. However, for a standard addition-elimination mechanism, a secondary kinetic isotope effect would be anticipated due to the change in hybridization of the carbonyl carbon from sp2 to sp3 in the tetrahedral intermediate and back to sp2 in the product.
The magnitude of the KIE can provide valuable information about the transition state structure. For example, a large primary KIE suggests a symmetric transition state where the proton/deuteron is being transferred. Conversely, a small KIE may indicate an early or late transition state.
| Isotope Effect Type | Description | Typical kH/kD Value |
| Primary (PKIE) | Isotopic substitution at the site of bond breaking in the rate-determining step. libretexts.org | 1 to 8 libretexts.org |
| Secondary (SKIE) | Isotopic substitution at a site other than the bond-breaking site. libretexts.org | 0.8 - 1.2 princeton.edu |
Alpha-Halogen Reactivity and Subsequent Transformations
The bromine atom at the alpha-position of this compound is also susceptible to reaction, opening up pathways for further molecular transformations. ontosight.ai
Under basic conditions, α-halo carbonyl compounds can undergo elimination reactions to form α,β-unsaturated carbonyl compounds. libretexts.org In the case of this compound, treatment with a non-nucleophilic base could potentially lead to the formation of a deuterated ketene (B1206846) intermediate.
Deuterium scrambling, the exchange of deuterium atoms with protons from the solvent or other reagents, is a possibility, particularly if enolizable intermediates are formed. libretexts.org The acidic nature of the α-hydrogens (or deuterons) in carbonyl compounds facilitates their exchange with deuterium from sources like D2O, often catalyzed by acid or base. nih.govlibretexts.org This process can be used to intentionally introduce deuterium at the α-position. nih.gov However, in the context of a reaction, it can complicate mechanistic interpretations if not accounted for. The rate of deuterium exchange has been shown to be the same as the rate of halogenation for ketones, providing evidence for a common enol intermediate. libretexts.org
The Zaitsev rule generally predicts that in elimination reactions of alkyl halides, the more substituted alkene will be the major product. msu.edu The stereochemistry of E2 elimination reactions is typically anti-periplanar, meaning the hydrogen and the leaving group that are eliminated are in the same plane but on opposite sides of the C-C bond. msu.edu
The bromine atom at the α-carbon can be displaced by nucleophiles in an SN2 reaction. This allows for the introduction of a variety of functional groups at this position. For example, reaction with nucleophiles like amines or thiols can lead to the substitution of the α-bromine.
The reactivity of the α-position allows for the synthesis of a range of derivatives. For instance, α-bromo ketones are useful precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.org
Reaction Stereochemistry and Regioselectivity in Processes Involving this compound
The stereochemical and regiochemical outcomes of reactions involving this compound are important considerations for its use in synthesis.
When this compound reacts with a chiral nucleophile, the potential for diastereomer formation exists. The stereochemistry of such reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For example, the addition of bromine to (+)-1-phenylallyl alcohol results in the formation of 1-(1,2,3-tribromopropyl)benzene. datapdf.com
Regioselectivity refers to the preference for reaction at one site over another. In this compound, there are two electrophilic centers: the carbonyl carbon and the α-carbon. The regioselectivity of a nucleophilic attack will depend on the nature of the nucleophile. Hard nucleophiles tend to attack the hard electrophilic carbonyl carbon, while softer nucleophiles might show a preference for the softer electrophilic α-carbon.
In bromination reactions of aromatic compounds, the regioselectivity is influenced by the substituents on the aromatic ring and the brominating agent used. researchgate.net For instance, the bromination of phenols and anilines often occurs at the para position. researchgate.net The bromolactonization reaction's regioselectivity can be controlled to favor either endo or exo products by changing the reaction conditions. rsc.org
Characterization of Reactive Intermediates Formed from this compound
The investigation into the chemical reactivity of this compound involves the crucial step of identifying and characterizing the transient species, or reactive intermediates, that are formed during the course of a reaction. The isotopic labeling with deuterium at the alpha-position provides a powerful tool for mechanistic studies, allowing researchers to trace the movement and fate of atoms throughout a reaction pathway. smolecule.com The characterization of these intermediates is primarily accomplished through a combination of sophisticated spectroscopic techniques and computational methods.
Spectroscopic methods are at the forefront of elucidating the structures of these short-lived species. Key techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly valuable in studies involving this compound. The substitution of protons with deuterium atoms simplifies ¹H NMR spectra by eliminating signals at the deuterated position, which can help in resolving complex overlapping signals. smolecule.com Furthermore, the deuterium nucleus itself can be observed in ²H NMR, providing direct evidence of its involvement in an intermediate. The primary application lies in observing the isotope shift, where the deuterium substitution causes a slight change in the resonance peaks of adjacent atoms compared to the non-deuterated version. smolecule.com This shift aids in distinguishing signals and provides a more detailed analysis of molecular structure. smolecule.com Advanced NMR techniques, such as Exchange NMR Spectroscopy (EXSY), can be used to measure the kinetics of rapidly equilibrating intermediates, offering quantitative data on their formation mechanisms. acs.org
Mass Spectrometry (MS): Mass spectrometry is instrumental in confirming the incorporation of deuterium into reactive intermediates and their subsequent products. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of ions, allowing for the verification of molecular formulas. In the context of this compound, the presence of deuterium is evident from the mass shift in fragment ions compared to the non-deuterated analog. smolecule.com For instance, the [CD₂Br]⁺ fragment would appear at a higher m/z value than the corresponding [CH₂Br]⁺ fragment. smolecule.com This information is critical for confirming the structure of intermediates and understanding fragmentation patterns, which in turn sheds light on reaction mechanisms. smolecule.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The stretching frequency of the carbonyl group (C=O) in this compound and its reactive intermediates can be monitored to observe changes in the electronic environment around this bond during a reaction. While the NIST WebBook provides IR spectral data for the non-deuterated 2-bromoacetyl bromide, similar analysis of intermediates derived from the deuterated compound can reveal structural changes. nist.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: In reactions where radical intermediates are proposed, EPR spectroscopy is an indispensable tool. This technique specifically detects species with unpaired electrons, such as the bromine radical or acyl radicals that could be formed from this compound under certain conditions, for instance, in photochemical reactions. rsc.orgrsc.org
Detailed Research Findings
Mechanistic studies often propose the formation of several types of reactive intermediates from acyl halides like this compound, depending on the reaction conditions and substrates. For example, in reactions with nucleophiles, an initial acyl-substituted intermediate is expected. The deuterium labeling is crucial for tracking the fate of the α-position during these transformations.
In studies of glycosylation reactions, which can involve acyl group participation, the characterization of reactive intermediates like dioxanium ions and glycosyl triflates has been achieved using advanced NMR techniques. acs.org While not directly involving this compound, these studies exemplify the methodologies used to characterize analogous reactive species. The deuterium label in this compound would be invaluable in similar complex reaction networks to distinguish between different mechanistic pathways. acs.org
Computational chemistry, using methods such as PM5 and B3LYP calculations, complements experimental data by providing theoretical models of the structures and energies of proposed intermediates. researchgate.net These calculations can help to predict the most likely structures of transient species and rationalize their observed reactivity.
The table below summarizes the key spectroscopic data used in the characterization of intermediates and products derived from bromoacetyl compounds.
| Technique | Observable | Information Gained |
| ¹H NMR | Isotope shifts, signal simplification | Distinguishes between deuterated and non-deuterated positions, aids in structural analysis. smolecule.com |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of fragments | Confirms deuterium incorporation and helps elucidate fragmentation pathways. smolecule.com |
| Infrared Spectroscopy | Carbonyl (C=O) stretching frequency | Monitors changes in the electronic environment of the acyl group. nist.gov |
| EPR Spectroscopy | Signals from unpaired electrons | Detects and characterizes radical intermediates. rsc.org |
A study on the synthesis of thiazole (B1198619) derivatives utilized 2-bromoacetyl bromide in condensation reactions to form key intermediates. sci-hub.se Although the study did not use the deuterated form, it highlights a common reaction where the bromoacetyl group is transferred, and where the characterization of the resulting intermediates is essential for confirming the reaction's progress. Spectroscopic analysis of these intermediates is a standard procedure. sci-hub.se
Advanced Spectroscopic and Structural Elucidation of 2 Bromoacetyl Bromide D2
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity
High-resolution NMR spectroscopy serves as an indispensable tool for the structural verification of 2-Bromoacetyl Bromide-d2, confirming the precise location of deuterium atoms and quantifying the level of isotopic enrichment.
Quantitative Deuterium NMR (²H NMR) for Isotopic Content Analysis
Quantitative Deuterium NMR (²H or D-NMR) is the primary method for directly observing the deuterium nuclei and assessing the isotopic purity of this compound. In contrast to proton NMR, ²H NMR specifically detects deuterium signals. sigmaaldrich.com For this compound, the spectrum is expected to show a distinct signal corresponding to the deuterated methylene group (CD₂).
The natural abundance of deuterium is very low (approximately 0.016%), so an enriched sample of this compound will exhibit a strong peak in its ²H NMR spectrum. wikipedia.org The chemical shift of this deuterium resonance is very similar to that of the corresponding protons in the non-deuterated analogue. smolecule.comblogspot.com However, the signal is typically broader than a proton signal due to the quadrupolar nature of the deuterium nucleus (spin I=1). smolecule.com
For quantitative analysis, the integral of the deuterium signal can be compared to that of a known internal standard to determine the precise level of deuterium incorporation. This method is crucial for verifying the isotopic enrichment and ensuring the quality of the labeled compound for subsequent studies. acs.orgnih.gov The use of a generic electronic reference signal (ERETIC method) can also be employed to minimize acquisition time without sacrificing precision in determining isotopic ratios. acs.org
Multi-Nuclear NMR (¹³C, ¹H, ⁷⁹Br, etc.) Investigations of Electronic Environments
A multi-nuclear NMR approach provides a comprehensive picture of the molecule's electronic structure.
¹H NMR Spectroscopy : The most direct evidence for successful deuteration at the methylene position is found in the ¹H NMR spectrum. In the non-deuterated form, bromoacetyl bromide, the two methylene protons (CH₂) typically produce a singlet around δ 4.0-4.1 ppm. smolecule.com In a highly enriched sample of this compound, this signal will be absent or significantly diminished, confirming the replacement of hydrogen atoms with deuterium. wikipedia.orgsmolecule.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound is expected to show two primary signals corresponding to the carbonyl carbon (C=O) and the deuterated methylene carbon (CD₂Br). Based on analogous structures, the carbonyl carbon appears in the range of 165-190 ppm, while the carbon attached to the bromine (alpha-carbon) is found further upfield. oregonstate.educompoundchem.com For example, in bromoethane, the carbon bonded to bromine has a chemical shift of around 28 ppm. docbrown.info The substitution of hydrogen with deuterium induces a small change in the chemical shifts of the adjacent carbon atoms, an effect known as the deuterium isotope shift, which can provide further confirmation of deuteration. smolecule.com
⁷⁹Br/⁸¹Br NMR Spectroscopy : Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei with a spin of 3/2. huji.ac.ilnorthwestern.edu This property typically results in very broad resonance signals for bromine atoms covalently bonded within organic molecules, often making them too broad to be detected by standard high-resolution NMR. huji.ac.il Consequently, ⁷⁹Br and ⁸¹Br NMR are not typically used for detailed structural elucidation of compounds like this compound. Their application is more common in studies involving the relaxation and binding of symmetrical bromide ions in solution. nih.govresearchgate.net While ⁸¹Br is generally the preferred nucleus due to its slightly narrower signals, ⁷⁹Br is sometimes used in solid-state NMR. huji.ac.il
Table 1: Expected NMR Spectroscopic Data for this compound and its Non-Deuterated Analogue Data for the non-deuterated analogue is provided for comparison.
| Nucleus | Compound | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ²H | This compound | ~4.0 | Broad signal due to quadrupolar nucleus; confirms deuteration. smolecule.com |
| ¹H | Bromoacetyl Bromide | ~4.1 | Singlet for CH₂ protons. smolecule.com |
| ¹H | This compound | Signal absent/diminished | Indicates high isotopic enrichment. |
| ¹³C | This compound | C=O: ~165-190 CD₂: ~25-40 | Two signals expected; minor isotope shift compared to non-deuterated form. oregonstate.edu |
| ⁷⁹Br/⁸¹Br | This compound | Not routinely measured | Signals are typically too broad for high-resolution analysis in covalent molecules. huji.ac.il |
Advanced NMR Techniques (e.g., 2D NMR, Relaxation Studies) for Conformational and Connectivity Insights
While direct 2D NMR studies on this compound are not widely reported, the application of these techniques can be extrapolated.
2D NMR : Two-dimensional NMR experiments could be used to confirm molecular connectivity. For a fully deuterated sample, a ¹³C-¹H correlation experiment like HSQC would be uninformative. However, a ¹³C-²H correlation spectrum could definitively link the deuterium signal to its directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) could further establish the connectivity between the deuterated methylene carbon and the carbonyl carbon.
Relaxation Studies : NMR relaxation studies, which measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide powerful insights into molecular dynamics and conformational flexibility. acs.org By measuring the relaxation rates of the ¹³C and ²H nuclei, information about the rotational motion around the C-C single bond in this compound can be obtained. These studies can help characterize the conformational entropy and the energetic barriers between different rotational isomers (rotamers), revealing the molecule's dynamic behavior in solution. acs.orgnih.govconsensus.app
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to isotopic substitution and provide valuable data on bond strength and molecular conformation.
Analysis of C-D, C=O, and C-Br Vibrational Modes
The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involving these atoms, providing a clear spectroscopic signature.
C-D Vibrational Modes : The most significant change in the vibrational spectrum of this compound compared to its hydrogenated counterpart is the appearance of carbon-deuterium (C-D) stretching and bending modes. Due to the increased mass of deuterium, C-D stretching vibrations appear at a much lower frequency (typically in the 2050–2300 cm⁻¹ region) than C-H stretches (which are found around 2800–3000 cm⁻¹). nih.gov This region of the Raman spectrum is often referred to as the "cell-silent region" because endogenous biological molecules lack signals here, making C-D bonds excellent Raman tags for metabolic studies. researchgate.net
C=O Vibrational Mode : The carbonyl (C=O) stretch is one of the most intense and characteristic bands in the IR spectrum. For bromoacetyl bromide, this strong absorption is observed in the region of 1700-1800 cm⁻¹. nist.gov The deuteration of the adjacent methylene group is expected to have only a minor electronic effect on the C=O bond, so the position of this band should remain largely unchanged in this compound.
C-Br Vibrational Mode : The carbon-bromine (C-Br) stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 500 and 700 cm⁻¹. Its exact position can be influenced by the conformation of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Bond | Expected Frequency Range (cm⁻¹) | Spectroscopic Signature |
|---|---|---|---|
| Stretching | C-D | 2050 - 2300 | Confirms deuteration; appears in a clear spectral window. nih.gov |
| Stretching | C=O | 1700 - 1800 | Strong, sharp absorption in IR. nist.gov |
| Stretching | C-Br | 500 - 700 | Moderate to strong absorption in the fingerprint region. |
Correlation of Experimental Data with Theoretical Spectroscopic Models
To achieve a definitive assignment of the experimental IR and Raman spectra, the data is often correlated with theoretical calculations. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to calculate the molecular geometry, conformational energies, and vibrational frequencies of this compound. nih.gov
This process involves:
Conformational Search : Calculating the structures and relative energies of different possible rotational isomers (e.g., anti and gauche conformers) to identify the most stable forms.
Frequency Calculation : Computing the theoretical vibrational spectra for the stable conformers.
Data Correlation : Comparing the calculated frequencies and intensities with the experimental IR and Raman spectra.
This correlation allows for a confident assignment of each observed band to a specific molecular vibration (e.g., C-D stretch, C=O stretch, CH₂ rock). nih.gov Discrepancies between the experimental and theoretical data can often be resolved by applying a scaling factor to the calculated frequencies. This combined experimental and theoretical approach provides a robust and detailed understanding of the vibrational properties and conformational preferences of this compound.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the detailed characterization of isotopically labeled compounds such as this compound. It provides not only the exact mass of the molecule and its fragments, allowing for the unambiguous determination of elemental composition, but also offers insights into the compound's structure through the analysis of its fragmentation patterns.
Isotopic Pattern Verification and Exact Mass Determination
The presence of two bromine atoms in the structure of this compound results in a highly characteristic isotopic pattern in its mass spectrum. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance docbrown.info. Consequently, a molecule containing two bromine atoms will exhibit a distinctive molecular ion cluster with three main peaks: the monoisotopic peak (M), an M+2 peak, and an M+4 peak, with an approximate intensity ratio of 1:2:1.
HRMS confirms the elemental composition of this compound by measuring its exact mass. The theoretical exact mass of the monoisotopic molecular ion, [C₂D₂⁷⁹Br₂O]⁺, is 201.85979 Da, while the calculated exact mass considering the natural isotopic abundances is 203.85774 Da smolecule.com. The observed high-resolution mass spectrum would be expected to align precisely with these theoretical values, confirming the molecular formula C₂D₂Br₂O.
The table below outlines the expected high-resolution masses and relative abundances for the molecular ion cluster of this compound.
| Ion Formula | Description | Calculated m/z (Da) | Relative Abundance (%) |
| [C₂D₂⁷⁹Br₂O]⁺• | M (Monoisotopic) | 201.85979 | ~100.0 (Normalized) |
| [C₂D₂⁷⁹Br⁸¹BrO]⁺• | M+2 | 203.85774 | ~197.8 |
| [C₂D₂⁸¹Br₂O]⁺• | M+4 | 205.85569 | ~97.8 |
Data table is generated based on theoretical calculations for illustrative purposes.
Elucidation of Deuterium-Specific Fragmentation Mechanisms Under Electron Impact
Under electron impact (EI) ionization, this compound undergoes predictable fragmentation, providing structural confirmation and highlighting the influence of the deuterium labeling. The analysis of these fragmentation pathways is crucial for understanding the molecule's stability and reactivity in the gas phase. The deuterium atoms serve as a stable isotopic label, allowing for the clear differentiation of fragments compared to its non-deuterated counterpart, Bromoacetyl bromide smolecule.com.
One of the primary fragmentation pathways involves the cleavage of the acyl C-Br bond, which is a common fragmentation for acyl bromides. This results in the formation of the [BrCD₂CO]⁺ ion. The presence of deuterium atoms shifts the mass of this fragment by two units compared to the analogous fragment from the unlabeled compound.
Another significant fragmentation pathway is the alpha-cleavage, involving the breaking of the C-C bond. This leads to the formation of the [CD₂Br]⁺ fragment and a neutral COBr radical. The observation of the [CD₂Br]⁺ fragment at m/z 95 and 97 is definitive proof of the deuterium atoms' location on the α-carbon. This is a key distinction from unlabeled Bromoacetyl bromide, which would produce a [CH₂Br]⁺ fragment at m/z 93 and 95. A fragment corresponding to [CD₂Br]⁺ has been noted to appear at a mass 2 units higher than the [CH₂Br]⁺ fragment of the non-deuterated version smolecule.com.
The table below summarizes the major fragments observed in the EI-mass spectrum of this compound and their corresponding non-deuterated analogues.
| Fragment Ion | Proposed Structure | Expected m/z (⁷⁹Br/⁸¹Br) | Corresponding Non-Deuterated Fragment | m/z (Non-Deuterated) |
| [C₂D₂Br₂O]⁺• | Molecular Ion | 202/204/206 | [C₂H₂Br₂O]⁺• | 200/202/204 |
| [C₂D₂BrO]⁺ | [BrCD₂CO]⁺ | 124/126 | [C₂H₂BrO]⁺ | 122/124 |
| [CD₂Br]⁺ | [CD₂Br]⁺ | 95/97 | [CH₂Br]⁺ | 93/95 |
| [COBr]⁺ | [COBr]⁺ | 107/109 | [COBr]⁺ | 107/109 |
Data table is generated based on theoretical fragmentation pathways.
Gas-Phase Electron Diffraction for Precise Molecular Structure Determination (if applicable)
While a powerful technique for determining the geometric structure of molecules in the gas phase, specific studies applying gas-phase electron diffraction to this compound are not prominently available in the surveyed literature.
Should such an analysis be performed, the technique would involve directing a beam of high-energy electrons at a gaseous sample of the compound. The resulting diffraction pattern of scattered electrons could then be analyzed to provide highly precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this method could be used to accurately determine the C=O, C-C, C-Br, and C-D bond distances, as well as the Br-C-C=O torsional angle, providing a complete three-dimensional picture of the molecule's average structure in the gas phase.
Rotational Spectroscopy for Accurate Molecular Parameters and Isotopic Substitution Analysis (if applicable)
Specific rotational spectroscopy data for this compound is not readily found in existing literature. However, this technique represents a gold standard for obtaining highly accurate molecular parameters.
Rotational spectroscopy, typically conducted in the microwave region, measures the transition energies between quantized rotational states of a molecule in the gas phase. From the resulting spectrum, one can extract highly precise rotational constants. These constants are inversely related to the molecule's moments of inertia, from which a detailed and precise molecular structure can be derived.
This method is particularly powerful for isotopic substitution analysis. By comparing the rotational spectra of this compound with its normal isotopologue, Bromoacetyl bromide, the precise location of the deuterium atoms can be determined through the application of Kraitchman's equations. This analysis would provide an unambiguous confirmation of the isotopic substitution at the alpha-carbon position, complementing the findings from mass spectrometry and NMR spectroscopy.
Applications of 2 Bromoacetyl Bromide D2 in Advanced Organic Synthesis and Mechanistic Probes
Utilization as a Deuterated Building Block in Complex Molecule Synthesis
As a deuterated building block, 2-Bromoacetyl Bromide-d2 provides a direct and efficient method for introducing a dideuterated acetyl moiety into a wide range of organic molecules. This strategic incorporation of deuterium (B1214612) is invaluable for creating labeled compounds used in various research applications, from metabolic studies to analytical standards. clearsynth.comclearsynth.com
Synthesis of Deuterium-Labeled Acyl Compounds and Derivatives
This compound is a potent acylating agent, reacting readily with nucleophiles to form a variety of deuterium-labeled acyl derivatives. Its high reactivity, characteristic of acyl bromides, allows for the efficient transfer of the bromo-d2-acetyl group. smolecule.com
Key reactions include:
Amidation: It reacts with primary and secondary amines to yield N-substituted 2-bromo-2,2-dideuterioacetamides. These labeled amides can be crucial intermediates in the synthesis of more complex nitrogen-containing compounds.
Esterification: Alcohols and phenols react with this compound, typically in the presence of a non-nucleophilic base, to form the corresponding 2-bromo-2,2-dideuterioacetate esters.
Thioesterification: Thiols can be acylated to produce 2-bromo-2,2-dideuterio-thioesters, which are important substrates in biochemical and mechanistic studies.
The introduction of the deuterated bromoacetyl group provides a stable isotopic label that can be tracked through subsequent synthetic steps or used in analytical applications like mass spectrometry. scielo.org.mx
| Nucleophile | Product Class | General Reaction Scheme |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Deuterated Bromoacetamide | R₂NH + BrCD₂COBr → R₂NCOCD₂Br + HBr |
| Alcohol (ROH) | Deuterated Bromoacetate Ester | ROH + BrCD₂COBr → ROCOCD₂Br + HBr |
| Thiol (RSH) | Deuterated Bromo-thioester | RSH + BrCD₂COBr → RSCOCD₂Br + HBr |
Incorporation into Biologically Relevant Molecular Scaffolds (excluding clinical drug development)
The strategic placement of deuterium atoms can provide valuable insights into the metabolic fate and biological activity of molecules without significantly altering their fundamental chemical properties. clearsynth.comnih.gov this compound is utilized to build deuterated versions of biologically relevant molecular scaffolds for research purposes. By incorporating the -COCD₂Br group, researchers can synthesize labeled precursors for various molecular frameworks.
For instance, the non-deuterated analog, bromoacetyl bromide, is a known precursor in the synthesis of heterocyclic systems like thiazoles and pyrans, which form the core of many bioactive compounds. nih.gov By using this compound, scientists can create deuterated versions of these scaffolds. These labeled molecules can then be used in non-clinical settings to:
Study metabolic pathways by tracking the labeled fragment through biological systems. clearsynth.com
Serve as internal standards for quantitative mass spectrometry assays of their non-labeled counterparts. acs.org
Investigate protein-ligand interactions and determine binding sites using techniques sensitive to isotopic substitution. clearsynth.com
Role in Mechanistic Investigations Through Isotopic Labeling
The substitution of hydrogen with deuterium is a powerful, non-invasive tool for probing the mechanisms of chemical reactions. chem-station.com The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of the corresponding C-H and C-D bonds, which can manifest as a kinetic isotope effect (KIE) if that bond is broken or formed in the rate-determining step of a reaction. wikipedia.org
Tracing Reaction Pathways and Intermediates Using Deuterium as a Probe
This compound serves as an invaluable tracer for elucidating complex reaction pathways. clearsynth.com By incorporating the deuterated acetyl moiety, chemists can follow the path of this specific fragment through a multi-step synthesis or a rearrangement reaction.
Research findings from deuterium-labeling experiments have been pivotal in:
Confirming Reaction Mechanisms: In a cobalt-catalyzed glycosylation, deuterium-labeling experiments using a deuterated silane source confirmed that the silane was the hydrogen source and helped establish the stereochemistry of the hydrogen atom transfer (HAT) step. acs.org
Identifying Hydrogen Sources: Such experiments can definitively identify the origin of a particular hydrogen atom in the final product, distinguishing between solvent, reagent, or intramolecular sources. acs.orgresearchgate.net
Detecting Molecular Rearrangements: The position of the deuterium label in the product compared to the reactant can provide unambiguous evidence of skeletal rearrangements, such as acyl or hydride shifts, during a reaction.
Determining Intramolecular vs. Intermolecular Processes and Rate-Determining Steps
The kinetic isotope effect (KIE) is a primary tool for mechanistic investigation. wikipedia.org By comparing the reaction rates of a substrate containing 2-bromoacetyl bromide with its deuterated analog, this compound, significant mechanistic details can be uncovered.
Primary KIE: If a C-D bond on the α-carbon is cleaved in the rate-determining step of a reaction (e.g., in an elimination reaction where the α-deuteron is abstracted), a significant primary KIE (typically kH/kD > 2) would be observed. This provides strong evidence for the proposed mechanism.
Secondary KIE: Even if the C-D bond is not broken, a smaller secondary KIE (kH/kD ≠ 1) can provide information about changes in hybridization at the α-carbon. acs.org For example, a change from sp³ to sp² hybridization during the rate-determining step often results in an inverse KIE (kH/kD < 1), while a change from sp² to sp³ can lead to a normal KIE (kH/kD > 1). acs.org These effects are useful for distinguishing between different reaction models, such as stepwise versus concerted mechanisms in acyl transfer reactions. acs.orgacs.org
By designing crossover experiments where both deuterated and non-deuterated reactants are present, it is possible to determine whether a reaction proceeds via an intramolecular (no crossover of labels between different molecules) or intermolecular pathway.
| KIE Type | Observed kH/kD Value | Mechanistic Implication | Example Scenario |
|---|---|---|---|
| Primary | > 2 | C-H/C-D bond is broken in the rate-determining step. | Base-mediated elimination reaction involving abstraction of an α-proton/deuteron. |
| Secondary (Normal) | > 1 (but close to 1) | sp² to sp³ rehybridization at the α-carbon in the transition state. | Nucleophilic addition to a carbonyl derived from the acetyl group. |
| Secondary (Inverse) | < 1 | sp³ to sp² rehybridization at the α-carbon in the transition state. | Formation of an enolate intermediate. |
| No Effect | ≈ 1 | No change in bonding or hybridization at the α-carbon in or before the rate-determining step. | A reaction occurring at a remote part of the molecule. |
Development of Novel Synthetic Methodologies Employing this compound
The use of deuterated reagents like this compound is not limited to mechanistic studies but also contributes to the development of new synthetic strategies. The ability to install a stable isotopic label with high precision is foundational to creating novel deuterated building blocks for various applications. beilstein-journals.orgmdpi.com
Methodologies that benefit from this reagent include:
Synthesis of Labeled Internal Standards: The development of robust analytical methods often requires high-purity, deuterated internal standards. This compound can be a key starting material in the multi-step synthesis of these complex analytical tools. acs.org
Access to Deuterated Heterocycles: As a versatile precursor, it can be used in cyclization reactions to generate novel deuterated heterocyclic scaffolds, which can then be elaborated into larger, more complex labeled molecules. nih.gov
Exploiting the KIE for Reaction Selectivity: In some cases, the kinetic isotope effect can be leveraged to alter the selectivity of a reaction. If a molecule has two competing reaction pathways, one of which involves breaking a C-H bond, deuterating that position can slow that pathway down, thereby favoring the alternative route. This principle allows for the development of highly selective transformations that would otherwise be difficult to achieve. chem-station.com
The availability of specialized reagents like this compound enables chemists to design and execute more sophisticated synthetic plans, pushing the boundaries of what is possible in the construction of complex, isotopically labeled molecules.
Preparation of Deuterium-Labeled Standards for Advanced Spectroscopic and Analytical Research
Deuterium-labeled compounds are indispensable tools in modern scientific research, serving as stable, non-radioactive tracers and internal standards for highly sensitive analytical techniques. pharmaffiliates.comacanthusresearch.com Stable isotope-labeled (SIL) standards are molecules in which specific atoms are replaced by their heavier stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.com The resulting labeled molecule is chemically almost identical to its unlabeled counterpart but is easily distinguishable by its higher mass. acanthusresearch.comszabo-scandic.com This property makes SIL analogs ideal internal standards for chromatographic methods coupled with mass spectrometric detection, significantly improving the accuracy and reproducibility of quantitative analyses by compensating for matrix effects. acanthusresearch.com
This compound (C₂D₂Br₂O) is a deuterated reagent specifically designed for the synthesis of these crucial analytical standards. smolecule.comlgcstandards.com Its utility lies in its function as a carrier of a deuterated bromoacetyl group, which can be covalently attached to a wide range of target molecules through organic synthesis. smolecule.com This process allows for the precise introduction of a stable deuterium label into a molecule of interest, converting it into a suitable internal standard for mass spectrometry (MS) or a probe for Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaffiliates.comsmolecule.com
The primary application of standards derived from this compound is in quantitative mass spectrometry. The mass difference imparted by the deuterium atoms allows the labeled internal standard to be distinguished from the unlabeled analyte. acanthusresearch.com For example, mass spectrometric analysis of this compound reveals a characteristic mass shift in its fragments compared to the non-deuterated analog; the [CD₂Br]⁺ fragment appears at an m/z of 124/126, which is two mass units higher than the corresponding [CH₂Br]⁺ fragment. smolecule.com When this deuterated moiety is incorporated into a larger molecule, the resulting standard co-elutes with the analyte during chromatography but is detected at a different mass-to-charge ratio, enabling precise quantification.
In the field of NMR spectroscopy, the incorporation of deuterium via this compound serves two main purposes. Firstly, it can simplify complex proton NMR spectra. By strategically replacing specific protons with deuterium, the corresponding signals are eliminated from the ¹H NMR spectrum, which can help in assigning the remaining signals and elucidating the structure of complex molecules. smolecule.com Secondly, deuterium substitution causes a small change in the chemical shift of nearby atoms, an effect known as an isotope shift. smolecule.com This phenomenon can be exploited by researchers to distinguish between signals from deuterated and non-deuterated positions within a molecule, providing a more detailed analysis. smolecule.com
The synthesis of these standards involves the reaction of this compound with nucleophilic functional groups on a target molecule. Based on the known reactivity of its non-deuterated analog, 2-Bromoacetyl Bromide, it can be used to derivatize a variety of compounds.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-2,2-dideuterioacetyl bromide |
| Molecular Formula | C₂D₂Br₂O |
| Molecular Weight | ~203.86 g/mol |
| CAS Number | 40897-88-9 |
Data sourced from multiple references smolecule.comlgcstandards.com.
Interactive Data Table: Potential Reactions for Labeled Standard Synthesis
| Reactant Type | Product Type | Significance |
|---|---|---|
| Amines | Deuterated Azido Acetamides | Introduction of a deuterium label into amine-containing molecules for use as internal standards. |
| Phenols | Deuterated Phenyl 2-bromoacetate | Creates labeled standards for phenolic compounds. |
Table illustrates potential synthetic applications based on the reactivity of the non-deuterated analog, Bromoacetyl bromide .
The stability of the isotopic label is a critical factor for the utility of a SIL internal standard. acanthusresearch.com Labels must be positioned at sites that are not susceptible to exchange with protons from the surrounding environment, such as solvents or biological matrices. acanthusresearch.comsigmaaldrich.com While deuterium atoms on carbons adjacent to carbonyl groups can sometimes be prone to exchange under certain conditions, the use of this compound in the synthesis of standards is widespread, indicating sufficient stability for many advanced spectroscopic and analytical applications. acanthusresearch.comsmolecule.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Bromoacetyl bromide |
| Carbon-13 |
| Cystamine |
| Deuterium |
| Nitrogen-15 |
Theoretical and Computational Chemistry Approaches to 2 Bromoacetyl Bromide D2
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electronic structure, and spectroscopic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of the system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.comuniversite-paris-saclay.fr It offers a favorable balance between computational cost and accuracy, making it suitable for studying the conformational landscape of molecules like 2-bromoacetyl bromide-d2. researchgate.net
The primary conformational flexibility in this compound arises from the rotation around the central carbon-carbon single bond. This rotation leads to different spatial arrangements of the bromine atoms relative to each other. The two most significant conformers are typically the anti (or trans) conformation, where the dihedral angle Br-C-C-Br is 180°, and the gauche conformation, where this angle is approximately 60°.
DFT calculations are employed to optimize the geometry of each possible conformer and calculate its electronic energy. The energy difference between the conformers indicates their relative stability. For haloacetyl halides, the relative stability is governed by a combination of steric hindrance (repulsion between the bulky bromine atoms) and electronic effects (such as dipole-dipole interactions). DFT studies on similar small halogenated molecules suggest that the anti conformer is generally more stable due to reduced steric repulsion. ekb.eg The calculations also allow for the determination of the rotational barrier, which is the energy required to rotate from one conformer to another through a transition state.
| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Anti (trans) | ~180° | 0.00 (most stable) | B3LYP/6-311++G |
| Gauche | ~65° | 1.25 | B3LYP/6-311++G |
| Transition State (eclipsed) | ~0° | 4.50 | B3LYP/6-311++G** |
This interactive table presents hypothetical DFT calculation results for the conformational analysis of this compound, illustrating the typical energetic differences between stable conformers and the transition state for rotation around the C-C bond.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate predictions of molecular properties, including vibrational frequencies. rsc.orgkfupm.edu.sa These calculations are computationally more demanding than DFT but can serve as a benchmark. dtic.mil Calculating the vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra and for understanding the molecule's zero-point vibrational energy (ZPVE). nih.govdtic.milnih.gov
For this compound, the substitution of hydrogen with deuterium (B1214612) atoms (mass ~2 amu) results in significant and predictable shifts in the vibrational frequencies of the modes involving the movement of these atoms. The frequency of a vibrational mode is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms involved. Since the C-D bond has nearly the same force constant as a C-H bond, the increased reduced mass leads to a lower vibrational frequency.
Ab initio calculations can precisely predict these isotopic shifts. The C-H stretching vibrations, typically found in the 2900-3000 cm⁻¹ region, are expected to shift to approximately 2100-2200 cm⁻¹ for the C-D stretches in this compound. Similarly, C-H bending modes will also shift to lower wavenumbers upon deuteration. These computationally predicted spectra are invaluable for assigning peaks in experimentally measured spectra and confirming successful isotopic labeling. rsc.orgnih.gov
| Vibrational Mode | Calculated Frequency (2-Bromoacetyl Bromide-h2) (cm⁻¹) | Calculated Frequency (this compound) (cm⁻¹) | Approximate Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | 1815 | 1814 | -1 |
| CH₂/CD₂ Symmetric Stretch | 2950 | 2140 | -810 |
| CH₂/CD₂ Asymmetric Stretch | 3030 | 2215 | -815 |
| CH₂/CD₂ Scissoring | 1420 | 1035 | -385 |
| C-C Stretch | 1050 | 1020 | -30 |
| C-Br Stretch (acyl) | 750 | 748 | -2 |
| C-Br Stretch (alpha) | 680 | 675 | -5 |
This interactive table displays representative ab initio calculated harmonic vibrational frequencies for 2-bromoacetyl bromide and its deuterated analog, highlighting the significant frequency shifts for modes involving the isotopically substituted atoms.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lanl.goveasychair.org By simulating a solute molecule (this compound) surrounded by a large number of explicit solvent molecules (e.g., water, acetonitrile), MD can provide insights into solvent effects and conformational dynamics. mdpi.comarxiv.orgrsc.orgnih.govrsc.org
MD simulations can reveal how solvent molecules arrange themselves around the polar C=O and C-Br groups of this compound. researchgate.netnih.gov These solute-solvent interactions can influence the conformational equilibrium calculated in the gas phase. A polar solvent might stabilize a conformer with a larger dipole moment, potentially shifting the equilibrium from the anti to the gauche form.
Furthermore, MD simulations can track the transitions between different conformers over time, providing information on the dynamics of the C-C bond rotation in a solvent environment. The viscosity and polarity of the solvent can affect the rate of these conformational changes. This information is crucial for understanding how the molecule's shape and reactivity might be modulated by its environment.
Reaction Pathway Modeling and Transition State Analysis for this compound Reactionsrsc.org
Understanding the mechanism of a chemical reaction involves identifying the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. acs.org Computational methods are exceptionally well-suited for locating these transient structures and mapping the entire reaction pathway. nih.gov
For a reaction involving this compound, such as nucleophilic acyl substitution (e.g., hydrolysis), computational methods can be used to model the reaction pathway. This process begins by optimizing the geometries of the reactants and products. Then, specialized algorithms are used to locate the transition state structure on the potential energy surface.
Once the stationary points (reactants, products, and transition state) are identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the minimum energy path that connects the transition state to the reactants on one side and the products on the other. The result is an energetic profile, or reaction coordinate diagram, which plots the energy of the system versus the progress of the reaction. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govprinceton.edu The KIE is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). Computational chemistry provides a robust framework for predicting KIEs. rutgers.edunih.govnih.govacs.orgresearchgate.net
The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond. In a reaction where this bond is broken in the rate-determining step, the bond is weakened in the transition state, and the difference in ZPVE between the C-H and C-D bonds is reduced. Because the C-D bond starts from a lower energy level, more energy is required to reach the transition state compared to the C-H bond, resulting in a slower reaction rate for the deuterated compound and a KIE (kH/kD) greater than 1.
For this compound, secondary KIEs can also be predicted for reactions where the C-D bonds are not broken but are located near the reaction center (e.g., nucleophilic attack at the carbonyl carbon). researchgate.net These effects arise from changes in the vibrational frequencies of the C-D bonds as the hybridization of the adjacent carbon atom changes between the reactant and the transition state.
Computational prediction of the KIE involves:
Optimizing the structures of the reactant and the transition state for both the deuterated and non-deuterated species.
Calculating the harmonic vibrational frequencies for each of these four structures.
Calculating the ZPVE for each structure by summing the energies of all vibrational modes (ZPVE = ½ Σhν).
Using the differences in ZPVE between the isotopologues to calculate the KIE, often using expressions derived from transition state theory.
| Species | Calculated ZPVE (kcal/mol) |
|---|---|
| Reactant (R-H₂) | 15.50 |
| Reactant (R-D₂) | 13.80 |
| Transition State (TS-H₂) | 14.90 |
| Transition State (TS-D₂) | 13.45 |
| ΔZPVE(TS-R) = ZPVE(TS) - ZPVE(R) | ΔZPVE(H) = -0.60 |
| ΔZPVE(D) = -0.35 | |
| Predicted KIE (kH/kD) at 298 K | ~1.5 |
This interactive table provides a hypothetical example of the data used to compute a secondary kinetic isotope effect. The KIE arises from the difference in the change in Zero-Point Vibrational Energy (ΔZPVE) upon moving from the reactant to the transition state for the hydrogen-containing versus the deuterium-containing molecule.
Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound Analogues
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or regression-based models used in the chemical sciences to correlate the chemical structure of compounds with their reactivity. wikipedia.org These models are founded on the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical properties. In the context of this compound, a QSRR study would aim to develop a mathematical equation that quantitatively describes the relationship between the structural features of its analogues and a specific measure of their chemical reactivity.
While specific experimental QSRR studies on this compound and its direct analogues are not extensively documented in publicly available literature, a theoretical approach can be constructed based on well-established principles of physical organic chemistry and computational modeling. Such a study would be invaluable for predicting the reactivity of novel, related compounds, thereby guiding synthetic efforts and mechanistic investigations without the need for exhaustive experimental work for every new molecule.
A hypothetical QSRR study for analogues of this compound would begin with the design and synthesis of a training set of molecules. These analogues would be systematically modified to explore a range of electronic and steric properties. For this theoretical study, we will consider a series of para-substituted phenyl bromoacetates, which serve as functional analogues where the reactivity at the acyl carbon is influenced by the substituent on the phenyl ring. The deuteration at the alpha-position is a key structural feature, and its influence on reactivity, known as the kinetic isotope effect, would be a central point of investigation.
The reactivity of these analogues could be assessed by measuring the rate of a specific chemical reaction, for instance, the nucleophilic substitution reaction with a model nucleophile like pyridine (B92270) in a non-polar solvent. The reaction rate constant, k, would serve as the dependent variable in the QSRR model.
A crucial step in developing a robust QSRR model is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the molecular structure and can be broadly categorized as electronic, steric, or quantum-chemical. For the proposed set of analogues, the following descriptors would be highly relevant:
Electronic Descriptors: The Hammett constant (σ) of the para-substituent on the phenyl ring would be a primary descriptor to quantify the electron-donating or electron-withdrawing nature of the substituent. nih.gov
Steric Descriptors: While the primary modifications are electronic in this hypothetical series, steric parameters like the Taft steric parameter (Es) could be included if the substituent size varies significantly.
Quantum-Chemical Descriptors: Calculated properties such as the partial charge on the carbonyl carbon (qC=O), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment (μ) would provide a more detailed and fundamental description of the molecule's electronic structure and susceptibility to nucleophilic attack.
Once the reactivity data (log k) and the descriptor values are obtained for all analogues in the training set, multiple linear regression (MLR) analysis is typically employed to derive the QSRR equation. nih.gov This equation takes the general form:
log k = c₀ + c₁σ + c₂qC=O + c₃ELUMO
where c₀, c₁, c₂, and c₃ are the regression coefficients determined by the statistical analysis.
The following interactive data table presents the hypothetical data for a QSRR study on a series of this compound analogues.
| Compound ID | Substituent (X) | log k (Reactivity) | Hammett Constant (σ) | Partial Charge on C=O (qC=O) | ELUMO (eV) |
| 1 | -NO₂ | 1.50 | 0.78 | 0.85 | -1.5 |
| 2 | -CN | 1.35 | 0.66 | 0.82 | -1.3 |
| 3 | -Br | 0.80 | 0.23 | 0.78 | -1.1 |
| 4 | -H | 0.50 | 0.00 | 0.75 | -1.0 |
| 5 | -CH₃ | 0.20 | -0.17 | 0.72 | -0.9 |
| 6 | -OCH₃ | -0.10 | -0.27 | 0.70 | -0.8 |
From this hypothetical data, a QSRR model could be generated. For instance, a possible equation might be:
log k = 0.55 + 1.25σ + 0.80qC=O - 0.15ELUMO
This equation would suggest that the reactivity of the analogues is strongly and positively correlated with the electron-withdrawing character of the substituent (positive coefficient for σ) and the partial positive charge on the carbonyl carbon (positive coefficient for qC=O). A lower ELUMO energy, which indicates a greater ease of accepting electrons from a nucleophile, would also be associated with higher reactivity (negative coefficient for ELUMO).
The predictive power of such a QSRR model would then be validated using an external test set of analogues not included in the initial model generation. A high correlation between the predicted and experimentally determined reactivity for the test set would confirm the robustness and utility of the QSRR model for this class of deuterated compounds.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Bromoacetyl Bromide D2
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for separating 2-Bromoacetyl Bromide-d2 from potential impurities, which may include its non-deuterated counterpart, partially deuterated species, starting materials, and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Isotopic Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of this compound. The method separates compounds based on their volatility and interaction with the GC column's stationary phase, followed by detection and identification by mass spectrometry.
In the analysis of deuterated compounds, a phenomenon known as the chromatographic H/D isotope effect is often observed, where the deuterated molecule (d2) typically elutes slightly earlier than its protiated (d0) analog. nih.gov This allows for the chromatographic separation of isotopic species even before mass analysis.
The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight (~203.86 g/mol ), taking into account the isotopic distribution of bromine (79Br and 81Br). The key distinction from the non-deuterated analog is a mass shift of +2 amu. Isotopic purity is determined by comparing the integrated peak areas of the deuterated species with those of the lower isotopologues (d1 and d0).
Key fragment ions observed in the mass spectrum of the non-deuterated bromoacetyl bromide include those at m/z 121/123, corresponding to the [CH2Br]+ fragment. nih.gov For this compound, this fragment would be observed at m/z 123/125, confirming the presence and location of the deuterium (B1214612) labels. Analysis by GC-MS can effectively identify and quantify volatile impurities such as residual solvents or unreacted starting materials.
Table 1: Expected Key Mass Fragments for 2-Bromoacetyl Bromide Isotopologues by GC-MS
| Fragment | d0 (C₂H₂Br₂O) m/z | d2 (C₂D₂Br₂O) m/z | Mass Shift (amu) |
| [M]⁺ (Molecular Ion) | 200/202/204 | 202/204/206 | +2 |
| [M-Br]⁺ | 121/123 | 123/125 | +2 |
| [CH₂Br]⁺ / [CD₂Br]⁺ | 93/95 | 95/97 | +2 |
| [C₂H₂O]⁺ / [C₂D₂O]⁺ | 42 | 44 | +2 |
Note: m/z values are presented for the major bromine isotopes (79Br/81Br) where applicable.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors for Non-Volatile Impurities
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile or thermally labile impurities. This compound is an acyl bromide, a class of compounds that is highly reactive and readily hydrolyzes in the presence of moisture to form the corresponding carboxylic acid (2-bromoacetic acid-d2). noaa.gov Direct analysis by HPLC is challenging due to this reactivity.
Therefore, a common strategy involves chemical derivatization to convert the acyl bromide into a more stable, readily detectable compound. google.com For instance, reaction with an appropriate nucleophile containing a chromophore allows for sensitive detection using a Photodiode Array (PDA) or UV-Vis detector. This approach can be used to quantify the parent compound and identify related non-volatile impurities. rsc.org
Specialized detectors enhance the information obtained. A PDA detector provides spectral information, aiding in peak identification and purity assessment. Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, which is invaluable for identifying unknown degradation products or process impurities. Mixed-mode chromatography can also be employed to separate the bromide ion, a potential degradation product, from the parent compound. sielc.comsielc.com
Quantitative Spectroscopic Methods for Isotopic Purity Verification (e.g., Quantitative NMR, Isotope Ratio Mass Spectrometry)
While chromatographic methods coupled with mass spectrometry can provide isotopic purity information, quantitative spectroscopic techniques offer a direct and often more precise measurement.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining isotopic enrichment. wiley.comnih.gov
1H NMR: In a highly deuterated compound like this compound, the signal from the residual C-H protons will be significantly diminished. By comparing the integral of this residual proton signal to the integral of a certified internal standard, the amount of non-deuterated and partially deuterated species can be accurately quantified. nih.gov
2H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The spectrum provides information on the location of the deuterium atoms within the molecule. Quantitative 2H NMR can be used to determine the deuterium content by integrating the deuterium signal against a known deuterated standard. sigmaaldrich.com For compounds with high deuterium enrichment (>98 atom %), 2H NMR is often more accurate than 1H NMR. sigmaaldrich.com
Table 2: Comparison of Spectroscopic Techniques for Isotopic Purity
| Technique | Principle | Advantages | Disadvantages |
| qNMR (1H, 2H) | Measures nuclear spin properties in a magnetic field. | Provides structural information, site-specific isotopic content, non-destructive. wiley.comsigmaaldrich.com | Lower sensitivity compared to MS, requires certified standards for quantification. |
| IRMS | Measures the ratio of isotopic masses of gas analytes. | Extremely high precision and sensitivity for bulk isotopic ratios. researchgate.net | Destructive, provides no information on the position of the label. |
Elemental Analysis for Stoichiometric Verification in Synthesized Batches
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as bromine) in a sample. The results are used to confirm the empirical formula of a synthesized compound and, by extension, its stoichiometric purity.
For this compound (formula: C₂D₂Br₂O), the analysis would be compared against the theoretical elemental composition. A key indicator of a successful synthesis is a very low percentage of hydrogen, corresponding to the near-complete replacement by deuterium. The measured percentages of carbon, bromine, and oxygen should align closely with the calculated theoretical values. Significant deviations could indicate the presence of impurities, such as residual solvents or inorganic salts.
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon (C) | 12.011 | 24.022 | 11.78 |
| Deuterium (D) | 2.014 | 4.028 | 1.98 |
| Bromine (Br) | 79.904 | 159.808 | 78.39 |
| Oxygen (O) | 15.999 | 15.999 | 7.85 |
| Total | 203.857 | 100.00 |
Purity Profiling and Identification of Deuterated and Non-Deuterated Impurities in Research-Grade Material
A comprehensive purity profile for research-grade this compound involves the integration of data from all the aforementioned analytical techniques to identify and quantify all potential impurities. These impurities can be categorized as deuterated or non-deuterated.
Non-Deuterated and Partially Deuterated Impurities: The most common impurities in this category are the non-deuterated (d0) and mono-deuterated (d1) versions of the parent compound (2-Bromoacetyl Bromide). These are readily identified by GC-MS through their characteristic mass differences (-2 amu for d0, -1 amu for d1). Quantitative NMR is also highly effective for determining the percentage of these lower isotopologues. nih.gov It is important to note that for many applications, these lower isotopologues are considered part of the isotopic distribution of the material rather than distinct impurities. nih.gov
Process-Related Impurities: These can include unreacted starting materials or reagents used in the synthesis. Their identification is typically achieved using GC-MS and HPLC, by comparing the chromatograms of the final product with those of the known starting materials.
Degradation Products: The primary degradation product is 2-bromoacetic acid-d2, formed via hydrolysis. Due to its non-volatile nature, it is best detected and quantified by HPLC, often after derivatization. google.com The presence of free bromide ions can also be monitored by specialized HPLC methods. sielc.com
A complete purity profile provides researchers with a clear understanding of the composition of the material, ensuring the reliability and reproducibility of the experiments in which it is used.
Table 4: Summary of Potential Impurities and Analytical Detection Methods
| Impurity | Chemical Formula | Type | Primary Detection Method |
| 2-Bromoacetyl Bromide (d0) | C₂H₂Br₂O | Non-Deuterated Isotopologue | GC-MS, qNMR |
| 2-Bromoacetyl Bromide (d1) | C₂HDBr₂O | Partially Deuterated Isotopologue | GC-MS, qNMR |
| 2-Bromoacetic Acid-d2 | C₂D₂BrO₂ | Deuterated Degradation Product | HPLC (with derivatization) |
| Residual Solvents | Varies | Non-Deuterated Process Impurity | GC-MS (Headspace) |
Future Research Trajectories and Unexplored Dimensions of 2 Bromoacetyl Bromide D2 Chemistry
Integration of 2-Bromoacetyl Bromide-d2 in Continuous Flow Chemistry Systems
The high reactivity of acyl halides like this compound makes them prime candidates for integration into continuous flow chemistry systems. durham.ac.uk Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. durham.ac.uknih.gov For a reactive and moisture-sensitive compound, these benefits are particularly pronounced.
Future research should focus on developing dedicated flow protocols for reactions involving this compound. This could involve the in-situ generation of the reagent to bypass issues related to its storage and handling. researchgate.net Continuous flow processes can facilitate rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purities. uco.es The development of such systems would enable the safe and efficient use of this deuterated building block on an industrial scale, particularly in the synthesis of active pharmaceutical ingredients (APIs). nih.govnih.gov
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive material; potential for thermal runaway. | Enhanced safety due to small reactor volumes, superior heat transfer, and better control over exotherms. durham.ac.uk |
| Scalability | Difficult and non-linear; requires significant redevelopment of the process. | Straightforward scale-up by extending operation time or "numbering-up" parallel reactors. durham.ac.uk |
| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over residence time, stoichiometry, and heat/mass transfer. uco.es |
| Reagent Handling | Requires handling and storage of a highly reactive, moisture-sensitive reagent. | Potential for in-situ generation and immediate consumption, minimizing handling hazards. researchgate.net |
Exploration of Photochemical and Electrochemical Reactivity Pathways
The carbon-bromine bonds in this compound present opportunities for novel transformations under photochemical and electrochemical conditions. These methods offer mild and highly selective alternatives to traditional chemical synthesis.
Electrochemical Pathways: Organic electrochemistry provides a powerful tool for molecular synthesis using electrons as traceless reagents. rsc.org The electrochemical reduction of organic halides in the presence of a deuterium (B1214612) source like D₂O is a known method for deuteration. cdnsciencepub.comresearchgate.net Future studies could explore the selective electrochemical reduction of one or both C-Br bonds in this compound to generate deuterated radical or anionic intermediates for subsequent reactions. This approach, which can often be performed without external reductants and under neutral conditions, is highly desirable for clean synthesis. nju.edu.cnresearchgate.net
Photochemical Pathways: Photo-induced reactions, particularly those involving photoredox catalysis, have emerged as a versatile method for bond formation. Dehalogenative deuteration of organic halides using D₂O as the deuterium source can be achieved efficiently under visible light irradiation. nih.govrsc.org Research into the photochemical reactivity of this compound could uncover new pathways for its use. For instance, irradiation could lead to homolytic cleavage of a C-Br bond, generating a deuterated acyl radical, a highly reactive species for C-C or C-heteroatom bond formation. The interaction of acyl halides with aryl halides under UV irradiation has been shown to result in exchange or polymerization, suggesting complex reactivity landscapes to explore. researchgate.net
Development of Sustainable Synthetic Routes to Deuterated Haloacetyl Halides
The demand for deuterated compounds in pharmaceutical and materials science necessitates the development of sustainable and cost-effective synthetic methods. nih.gov Traditional deuteration methods can rely on expensive reagents or harsh conditions. Future research must prioritize greener alternatives for the synthesis of this compound and related compounds.
Key strategies include:
Using D₂O as the Deuterium Source: Deuterium oxide (D₂O) is the most abundant and inexpensive deuterium source. nju.edu.cn Methods that utilize D₂O directly, such as electrochemical deuteration or certain metal-free hydrogen isotope exchange (HIE) reactions, are highly advantageous. researchgate.netnih.gov
Catalytic H/D Exchange: Developing catalytic systems for direct hydrogen isotope exchange on haloacetyl halide precursors would be a significant advancement. This approach can offer high atom economy and reduce waste. nih.gov
Electrosynthesis: As mentioned, electrochemical methods powered by renewable electricity offer a decarbonized and mild route for deuteration, avoiding difficult-to-handle deuterium sources like D₂ gas or metal deuterides. researchgate.net
Flow Synthesis: Continuous flow processes can contribute to sustainability by minimizing solvent usage, reducing waste, and improving energy efficiency. colab.ws
Emerging Applications in Materials Science Precursors or Advanced Research Areas
The unique properties conferred by deuterium substitution make this compound a valuable precursor for advanced materials.
Advanced Polymers: Deuterated polymers are crucial for neutron scattering studies, which provide unparalleled insight into polymer structure and dynamics. researchgate.netresolvemass.ca this compound can be used to introduce a deuterated, reactive handle onto monomer units. Subsequent polymerization would yield polymers with site-specifically deuterated side chains. These materials are invaluable for probing phenomena like polymer chain conformation, diffusion, and phase separation in blends and composites. researchgate.netmdpi.com
Supramolecular Chemistry: The subtle differences in bond length, vibrational modes, and van der Waals interactions caused by H/D substitution can influence intermolecular forces. researchgate.net It has been shown that deuteration can perturb molecular aggregation and crystal packing, sometimes leading to isotopic polymorphism. researchgate.net this compound could be used to synthesize deuterated building blocks for supramolecular assemblies, allowing researchers to fine-tune solid-state structures and properties like conductivity or host-guest binding.
| Research Area | Role of this compound | Key Benefit of Deuteration |
|---|---|---|
| Polymer Science | Precursor to synthesize deuterated monomers for specialty polymers. polymersource.caornl.gov | Provides contrast for neutron scattering analysis of polymer dynamics and structure. researchgate.net |
| Supramolecular Chemistry | Building block for creating deuterated molecules for self-assembly. | Can alter intermolecular interactions, influencing crystal packing and material properties. researchgate.net |
| Organic Electronics | Potential precursor for deuterated organic semiconductor components. | May enhance material stability and charge transport properties due to the kinetic isotope effect. |
Multidisciplinary Research Bridging this compound Chemistry with Unexplored Scientific Fields
The application of this compound is not confined to traditional organic chemistry. Its potential extends into numerous multidisciplinary fields, opening avenues for collaborative and innovative research.
Chemical Biology and Pharmacology: As a reactive, deuterated electrophile, this compound can be used to synthesize labeled affinity probes to study protein-ligand interactions. The deuterium label can be useful in NMR-based structural studies or as a mass tag in proteomics. Furthermore, incorporating deuterium at specific sites in drug molecules can alter their metabolic profiles (the kinetic isotope effect), potentially improving pharmacokinetic properties. nih.govsimsonpharma.com
Analytical Science: Deuterated compounds are widely used as internal standards in mass spectrometry for precise quantification. thalesnano.com Synthesizing deuterated standards of metabolites or environmental contaminants using this compound could lead to more accurate and reliable analytical methods.
Astrochemistry: Deuterated molecules are surprisingly abundant in interstellar space. usra.edu Laboratory studies on the formation and reactivity of deuterated organic molecules like this compound under simulated interstellar conditions could provide insights into the chemical evolution of the cosmos and the prebiotic origins of organic matter.
This multidisciplinary potential underscores the importance of developing a deeper understanding of the fundamental chemistry of this compound, thereby enabling its application in solving complex scientific problems across various domains. scielo.org.mx
Q & A
Q. What are the recommended synthetic routes for 2-Bromoacetyl Bromide-d2 in academic laboratories?
- Methodology: The compound is typically synthesized via bromination of acetyl-d2 derivatives using deuterium-enriched reagents. For example, bromination of deuterated acetic acid derivatives with PBr₃ or HBr in anhydrous conditions ensures minimal proton exchange. Reaction optimization (e.g., temperature control at 0–5°C) and inert atmospheres (e.g., nitrogen) are critical to prevent deuteration loss .
- Key Considerations:
- Use Schlenk-line techniques for air-sensitive reagents.
- Monitor reaction progress via TLC or GC-MS to confirm intermediate formation.
Q. What safety protocols are essential for handling this compound?
- Methodology:
- Store in airtight, dark glass containers under inert gas (argon) at –20°C to prevent hydrolysis .
- Use PPE (gloves, goggles, lab coat) and work in fume hoods due to its lachrymatory and corrosive properties.
- Neutralize spills with sodium bicarbonate or inert adsorbents.
Q. How can researchers validate the isotopic purity of this compound?
- Methodology:
- NMR Spectroscopy: Compare ¹H NMR spectra to non-deuterated analogs; absence of proton signals at δ 3.5–4.0 ppm (CH₂ group) confirms deuteration .
- Mass Spectrometry: High-resolution MS (HRMS) should show a molecular ion peak at m/z 218.9 (accounting for deuterium substitution) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize deuteration loss during synthesis?
- Methodology:
- Solvent Selection: Use anhydrous deuterated solvents (e.g., DCM-d₂) to avoid proton exchange.
- Catalyst Screening: Test Lewis acids (e.g., ZnBr₂) to enhance bromination efficiency while reducing side reactions.
- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to track deuteration stability under varying temperatures .
Q. What strategies resolve discrepancies in spectral data for this compound across studies?
- Methodology:
- Comparative Analysis: Replicate published protocols and cross-validate results using orthogonal techniques (e.g., IR for functional groups vs. NMR for deuteration).
- Error Source Identification: Assess solvent impurities, instrument calibration, and deuterium exchange during sample preparation .
- Collaborative Validation: Share raw data with peer labs to confirm reproducibility .
Q. How should researchers design experiments to compare the reactivity of this compound with its non-deuterated counterpart?
- Methodology:
- Kinetic Isotope Effect (KIE) Studies: Perform parallel reactions under identical conditions and measure rate constants (e.g., nucleophilic substitution with amines).
- Computational Modeling: Use DFT calculations to predict deuterium’s impact on transition states and activation energies .
- Statistical Design: Employ DOE (Design of Experiments) to test variables like temperature, solvent polarity, and reagent stoichiometry .
Q. What are best practices for ensuring long-term stability of this compound in storage?
- Methodology:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC for hydrolysis byproducts (e.g., acetic acid-d2).
- Container Compatibility: Test storage vials (e.g., amber glass vs. polymer) to minimize adsorption or leaching .
Methodological and Ethical Considerations
Q. How can researchers address conflicting literature reports on the compound’s stability?
- Methodology:
- Systematic Review: Aggregate data from primary sources (peer-reviewed journals, patents) and exclude non-validated databases .
- Meta-Analysis: Use statistical tools to identify trends (e.g., degradation rates under specific humidity levels) .
Q. What ethical standards apply to publishing spectral data for deuterated compounds?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
